molecular formula C9H8N2O2 B126991 Methyl 1H-benzimidazole-5-carboxylate CAS No. 26663-77-4

Methyl 1H-benzimidazole-5-carboxylate

Cat. No. B126991
CAS RN: 26663-77-4
M. Wt: 176.17 g/mol
InChI Key: WJHHIVYNOVTVGY-UHFFFAOYSA-N
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Description

Methyl 1H-benzimidazole-5-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a core structure for the synthesis of various derivatives with enhanced biological and chemical properties. The compound and its derivatives have been explored for their antileukemic properties, fluorescent properties in coordination complexes, and as a part of hydrogen-bonded molecular structures .

Synthesis Analysis

The synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives has been reported through various methods. One approach involves the reaction of o-phenylenediamine derivatives with urea, followed by chlorination and nucleophilic substitution reactions to introduce different substituents on the benzimidazole ring, aiming to increase antibacterial activity . Another study reported the synthesis of 1-methyl-2-(5'-methyl-2'-hetaryl)benzimidazoles, where the methyl group was oxidized to form carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of methyl 1H-benzimidazole-5-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FTIR, 1H NMR, 13C-NMR, and mass spectroscopy. These techniques have confirmed the structures of synthesized compounds and have been crucial in the study of their properties . Additionally, X-ray crystallography has been used to determine the crystal structures of related compounds, revealing their planarity and the dihedral angles between different ring systems .

Chemical Reactions Analysis

Methyl 1H-benzimidazole-5-carboxylate derivatives undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, sulfonation, chloromethylation, formylation, and acylation. These reactions typically occur at specific positions on the benzimidazole ring or its substituents, influenced by the electronic nature of the substituents . Oxidation reactions have also been explored, leading to carboxy derivatives or formyl derivatives depending on the oxidizing agent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1H-benzimidazole-5-carboxylate derivatives are influenced by their molecular structure. The planarity of the benzimidazole ring system contributes to the stability of the compounds and their ability to form intermolecular interactions such as hydrogen bonds and π-π stacking in their crystalline forms . These interactions can lead to the formation of supramolecular structures with potential applications in material science. The introduction of various substituents on the benzimidazole ring can modulate the compound's electronic properties, reactivity, and biological activity .

Scientific Research Applications

Chemotherapeutic Effects and Anthelmintic Properties

Methyl 1H-benzimidazole-5-carboxylate, a derivative of benzimidazole, has been investigated for its chemotherapeutic effects. Specifically, albendazole and mebendazole, related compounds, have demonstrated efficacy against parasitic infections like Hymenolepis microstoma and Hymenolepis diminuta. These substances work by inhibiting microtubule assembly, thereby disrupting the life cycle of these parasites. This therapeutic action is due to their ability to bind specifically to tubulin, a protein necessary for cell structure and function (McCracken, Lipkowitz, & Dronen, 2004). Further research highlights the specificity of benzimidazole derivatives as inhibitors of microtubule assembly, making them valuable for agricultural and veterinary applications (Davidse, 1986).

DNA Interaction and Fluorescent Staining

The compound Hoechst 33258, a bis-benzimidazole derivative, is known for its strong binding affinity to the minor groove of double-stranded DNA, particularly at AT-rich sequences. This characteristic makes it an effective fluorescent DNA stain, widely used in cell biology for chromosome and nuclear staining. The biological applications of Hoechst derivatives extend to radioprotection and topoisomerase inhibition (Issar & Kakkar, 2013).

Anticancer Potential

Benzimidazole derivatives, including Methyl 1H-benzimidazole-5-carboxylate, have shown promising anticancer properties. Their mechanism of action involves various pathways such as DNA intercalation, inhibition of topoisomerases, and tubulin polymerization. These derivatives are structurally similar to naturally occurring purines, contributing to their broad range of biological activities and making them a focal point in cancer treatment research. Significant advances in understanding these compounds' structure-activity relationships can lead to the development of more potent and selective anticancer agents (Akhtar et al., 2019).

Safety And Hazards

“Methyl 1H-benzimidazole-5-carboxylate” is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHHIVYNOVTVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381526
Record name Methyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-benzimidazole-5-carboxylate

CAS RN

26663-77-4
Record name Methyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,3-benzodiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500 ml round bottom flask equipped with a heating mantle, reflux condenser, and a Drierite® filled drying tube was charged with 16.22 g (0.10 mol) of 5-benzimidazolecarboxylic acid (Aldrich), 400 ml of anhydrous methanol and then (Caution!) 20 ml of concentrated sulfuric acid (Fisher). The reaction mixture was heated to reflux for 18 h and then cooled to ambient temperature. Approximately 75% of the solvents were removed under vacuum and then the remaining liquid residue was slowly poured into 500 ml of saturated sodium bicarbonate solution. The resultant two phase system was then extracted with three 250 ml portions of ethyl acetate. The organic layers were combined and washed with three 250 ml portions of 5% sodium bicarbonate solution followed by one 250 ml portion of brine. The ethyl acetate layer was dried over MgSO4, filtered and the solvents were then removed under reduced pressure to give 15.68 g (0.089 mol, 89% yield) of 5-benzimidazolecarboxylic acid, methyl ester, 10, as a tan solid. 1H NMR (CDCl3, TMS): δ7.3-7.9 (m, 3H), 3.70 (s, 3H).
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20 mL
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Synthesis routes and methods II

Procedure details

A mixture of 10 g of 5-benzimidazolecarboxylic acid, 150 ml of methanol and 100 ml of a 4N solution of hydrogen chloride in 1,4-dioxane was agitated ultrasonically for 4 hours. At the end of this time, the solvent was removed by distillation under reduced pressure, after which 300 ml of methanol and 3.5 g of lithium borohydride were added to the residue and the mixture was stirred for 1 hour. The solvent was then removed by evaporation under reduced pressure and the residue was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The solvent was removed by distillation under reduced pressure, to give 5.44 g of the title compound, melting at 136°-138° C.
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10 g
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150 mL
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Synthesis routes and methods III

Procedure details

To a suspension of benzimidazole-5-carboxylic acid (100 mg, 0.616 mmol, 1 eq) in MeOH (4 mL) was added a 2N solution of trimethylsilyldiazomethane in hexanes (3×0.3 mL, 1.8 mmol, 3 eq). Nitrogen evolution was evident. Eventually a yellow color persisted. The reaction was quenched by the addition of a small amount of acetic acid. The MeOH was removed under reduced pressure and the mixture was purified by preparative thin layer chromatography (eluted with 7% MeOH in CH2Cl2) giving 66 mg of the desired product.
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100 mg
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4 mL
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hexanes
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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